molecular formula C16H18N2O4 B6722120 Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate

Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate

Cat. No.: B6722120
M. Wt: 302.32 g/mol
InChI Key: OPWRRKHQYSNYIY-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate is an organic compound that features a unique structure combining a hexanoate ester with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound featuring an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with a similar structure.

    Mubritinib: A tyrosine kinase inhibitor containing an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate is unique due to its specific combination of a hexanoate ester and an oxazole ring. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-16(20)10-6-5-9-15(19)17-14-11-13(22-18-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWRRKHQYSNYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)NC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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